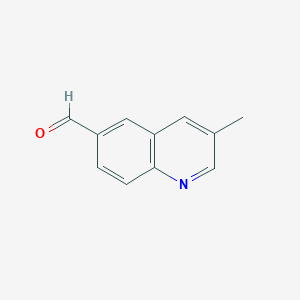

3-Methylquinoline-6-carbaldehyde

Description

The exact mass of the compound 3-Methylquinoline-6-carbaldehyde is 171.068413911 g/mol and the complexity rating of the compound is 193. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylquinoline-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylquinoline-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylquinoline-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-4-10-5-9(7-13)2-3-11(10)12-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZBRIUZOUNDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)C=O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298286 | |

| Record name | 3-Methyl-6-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409346-80-1 | |

| Record name | 3-Methyl-6-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=409346-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-6-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methylquinoline-6-carbaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

Part 1: Core Identifiers and Physicochemical Profile

Precise identification is the cornerstone of chemical research. Although 3-Methylquinoline-6-carbaldehyde is not extensively cataloged, its fundamental properties can be predicted from its structure. For comparative context, we present its predicted identifiers alongside those of a well-documented analog, 2-Chloro-6-methylquinoline-3-carbaldehyde.

| Identifier | 3-Methylquinoline-6-carbaldehyde (Predicted) | 2-Chloro-6-methylquinoline-3-carbaldehyde[1][2] |

| CAS Number | Not readily available | 73568-27-1 |

| IUPAC Name | 3-methylquinoline-6-carbaldehyde | 2-chloro-6-methylquinoline-3-carbaldehyde |

| Molecular Formula | C₁₁H₉NO | C₁₁H₈ClNO |

| Molecular Weight | 171.20 g/mol | 205.64 g/mol |

| Canonical SMILES | CC1=CC2=C(C=C1C=O)N=C(C=C2)C | CC1=CC2=C(C=C1)N=C(C(=C2)C=O)Cl |

| InChI Key | (Predicted) | FSLNYYZJXMGKHK-UHFFFAOYSA-N |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of quinoline carbaldehydes is a well-established area of organic chemistry. The Vilsmeier-Haack reaction stands out as a primary method for the formylation of activated aromatic and heteroaromatic systems, making it a highly plausible route for the synthesis of 3-Methylquinoline-6-carbaldehyde and its isomers.[3][4][5]

Proposed Synthesis via Vilsmeier-Haack Reaction

This reaction involves the formylation of an electron-rich precursor, typically an acetanilide derivative, using a Vilsmeier reagent prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][5] The subsequent cyclization and hydrolysis yield the target quinoline carbaldehyde.

Detailed Experimental Protocol (Adapted from the synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde): [3]

-

Reagent Preparation: A solution of DMF is cooled to 0 °C in an inert atmosphere. POCl₃ is then added dropwise with continuous stirring to form the Vilsmeier reagent (chloroiminium salt).

-

Formylation and Cyclization: The appropriate p-methylacetanilide precursor is introduced to the Vilsmeier reagent. The reaction mixture is then heated (typically 70-90 °C) and refluxed for several hours to facilitate both formylation and intramolecular cyclization, forming the quinoline ring.[5]

-

Workup and Isolation: Upon completion, the reaction mixture is cooled and carefully poured into ice-cold water to hydrolyze the intermediate and precipitate the crude product.

-

Purification: The crude solid is isolated by filtration, dried, and purified by recrystallization from a suitable solvent (e.g., ethyl acetate) to yield the final product.

The presence of the chloro-substituent in many documented syntheses arises from the nature of the Vilsmeier reagent, which can also act as a chlorinating agent.[6] Achieving the non-chlorinated 3-Methylquinoline-6-carbaldehyde would likely require modifications to this standard protocol or subsequent dehalogenation steps.

Caption: Workflow for the Vilsmeier-Haack synthesis of a quinoline carbaldehyde precursor.

Part 3: Chemical Reactivity and Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[6] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[4][6]

Reactivity of the Aldehyde Group

The aldehyde functional group at the 6-position of 3-Methylquinoline-6-carbaldehyde is a versatile chemical handle for further molecular elaboration.

-

Schiff Base Formation: It can readily undergo condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental for creating diverse libraries of compounds for biological screening.[6]

-

Reduction to Alcohols: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH₄). These alcohols serve as important precursors for ethers and esters.[7]

-

Oxidation to Carboxylic Acids: Oxidation of the aldehyde yields the corresponding carboxylic acid, another crucial functional group for forming amides and esters, and for improving the pharmacokinetic properties of a drug candidate.

-

Cross-Coupling Reactions: The quinoline core itself, particularly if halogenated, is amenable to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and vinyl groups to build molecular complexity.[7]

Role in Targeting Signaling Pathways

Quinoline-based compounds have been designed to target critical signaling pathways implicated in diseases like cancer.[4] The structural motif of 3-Methylquinoline-6-carbaldehyde makes it an attractive starting point for developing inhibitors of key cellular targets.

-

Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[4]

-

Modulation of PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Quinoline scaffolds are actively being explored for their ability to modulate this critical pathway.[4]

Caption: Quinoline scaffolds as inhibitors in oncogenic signaling pathways.

Part 4: Analytical Characterization

The structural confirmation of 3-Methylquinoline-6-carbaldehyde would rely on a combination of standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.8-10.5 ppm), aromatic protons on the quinoline ring (δ 7.0-8.5 ppm), and a singlet for the methyl group protons (δ 2.4-2.6 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR would display a distinct signal for the carbonyl carbon of the aldehyde (δ 190-200 ppm), along with signals for the aromatic carbons of the quinoline core and the methyl carbon.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be prominent around 1690-1715 cm⁻¹.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition, corresponding to the formula C₁₁H₉NO.[8]

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Methylquinoline-6-carbaldehyde is not available, general precautions for handling quinoline derivatives and aromatic aldehydes should be strictly followed.[9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

-

Toxicity: Quinoline derivatives can be toxic if swallowed or harmful in contact with skin and may cause skin and eye irritation.[9] Chronic exposure should be avoided.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- BenchChem. (2025). Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields.

- TCI Chemicals. (2025). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet: 3-Methylquinoline.

- PubChem. (2025). 2-Chloro-6-methylquinoline-3-carboxaldehyde.

- Spectrum Chemical. (2006). Material Safety Data Sheet: Quinoline Yellow.

- AiFChem. (2025). 3-Methylquinoline-2-carbaldehyde.

- BenchChem. (2025). The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis.

- ChemicalBook. (2026). 3-Methylquinoline - Safety Data Sheet.

- International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde.

- Sigma-Aldrich. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde 96%.

- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.

- Mphahlele, M. J., et al. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules.

Sources

- 1. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-6-methylquinoline-3-carboxaldehyde | CAS 73568-27-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemijournal.com [chemijournal.com]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

Medicinal Chemistry of 3-Methylquinoline: Synthetic Architectures and Therapeutic Targeting

Executive Summary: The 3-Methylquinoline Advantage

In the crowded landscape of nitrogen heterocycles, the 3-methylquinoline scaffold represents a privileged yet underutilized pharmacophore. While the quinoline core itself is ubiquitous—anchoring drugs from quinine to ciprofloxacin—the specific methylation at the C3 position introduces unique steric and electronic properties that distinguish it from its C2- and C4-substituted isomers.

Key Technical Differentiators:

-

Metabolic Stability: Unlike 2-methylquinoline (quinaldine), which is prone to rapid benzylic oxidation, the 3-methyl group is sterically shielded from certain metabolic pathways, though the C2 position remains susceptible to nucleophilic attack or oxidation (e.g., by aldehyde oxidase).

-

Toxicological Profile: Comparative mutagenicity studies indicate that 3-methylquinoline is significantly less mutagenic than 4-methylquinoline (lepidine) or 6-methylquinoline, making it a safer starting scaffold for lead optimization.

-

Kinase Selectivity: The C3 substituent projects into the solvent-accessible region or hydrophobic pocket II of various kinase ATP-binding sites, offering a vector for selectivity tuning that is unavailable in planar, unsubstituted quinolines.

Structural Basis & Pharmacophore Analysis

The biological utility of 3-methylquinoline stems from its ability to modulate lipophilicity (logP) without disrupting the planarity required for DNA intercalation or π-π stacking interactions within protein active sites.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functionalization potential of the 3-methylquinoline core.

Caption: SAR analysis of the 3-methylquinoline scaffold highlighting critical zones for medicinal chemistry optimization.

Synthetic Architectures

Accessing the 3-methylquinoline core requires specific strategies to install the methyl group at the beta-position of the pyridine ring. Two primary methodologies dominate: the Skraup Synthesis (using methacrolein) and the Friedländer Condensation .

The Modified Skraup Protocol

The classic Skraup reaction uses glycerol. To synthesize 3-methylquinoline, methacrolein (or its precursors, propionaldehyde and formaldehyde) acts as the alpha,beta-unsaturated carbonyl component.

Reaction Scheme Logic:

-

Michael Addition: Aniline attacks the beta-carbon of methacrolein.

-

Cyclization: Electrophilic attack on the aromatic ring.

-

Oxidation: Aromatization (often using nitrobenzene or iodine) to form the fully aromatic quinoline.

Caption: Step-wise synthetic flow for the Modified Skraup synthesis of 3-methylquinoline.

Practical Protocol: Synthesis of 3-Methylquinoline via Methacrolein

Reagents:

-

Aniline (1.0 eq)

-

Methacrolein (1.2 eq) (commercially available or generated in situ)

-

Sulfuric Acid (conc.)

-

Nitrobenzene (Oxidant)

-

Ferrous Sulfate (Moderator to prevent violent exotherm)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, mix aniline (0.1 mol), nitrobenzene (0.04 mol), and ferrous sulfate (2g).

-

Acidification: Cautiously add concentrated sulfuric acid (30 mL). The mixture will heat up; allow to cool to ~100°C.

-

Addition: Add methacrolein (0.12 mol) dropwise. Critical Control Point: If using propionaldehyde/formaldehyde, premix them to generate methacrolein in situ before addition to the acid mixture to avoid polymerization.

-

Reflux: Heat the mixture to gentle reflux (approx. 130-140°C) for 4 hours.

-

Workup: Cool the mixture. Basify with 50% NaOH solution until pH > 10. Steam distill the mixture to remove unreacted aniline and nitrobenzene.

-

Isolation: Extract the residue with dichloromethane. Dry over MgSO4 and concentrate. Purify via column chromatography (Hexane/EtOAc) to yield 3-methylquinoline as a pale yellow oil (bp ~252°C).

Therapeutic Applications & Biological Data[1][2][3][4]

Antimalarial Activity

The 3-methyl group enhances the lipophilicity of the quinoline core, facilitating transport across the vacuolar membrane of Plasmodium falciparum. Unlike chloroquine, which relies on a 4-amino side chain, 3-substituted derivatives often utilize the methyl group to disrupt heme polymerization via steric interference.

Quantitative Data Summary:

| Compound Class | Modification | Target Strain | IC50 (µM) | Mechanism Note |

| 3-Methylquinoline | Unsubstituted | P. falciparum (3D7) | >50 | Weak activity; requires functionalization. |

| Thiosemicarbazone | 3-methyl-2-subst. | P. falciparum (K1) | 0.8 - 1.5 | Metal chelation + Heme binding. |

| 4-Amino-3-methyl | 7-Chloro-3-methyl | P. falciparum (Dd2) | 0.04 | Potent; 3-Me blocks metabolic N-dealkylation. |

Anticancer: Kinase Inhibition

3-Methylquinoline derivatives have shown promise as inhibitors of Pim-1 kinase and EGFR . The 3-methyl group is often critical for filling the hydrophobic pocket near the gatekeeper residue, improving selectivity over other kinases.

Mechanism of Action (Kinase): The planar quinoline ring mimics the adenine ring of ATP. The 3-methyl group provides a hydrophobic anchor that positions the molecule within the ATP-binding cleft, preventing phosphorylation of downstream substrates.

Caption: Mechanism of Action for 3-methylquinoline derivatives in Kinase Inhibition.

Metabolic Stability & Toxicology

A critical advantage of the 3-methyl isomer over the 2-methyl (quinaldine) and 4-methyl (lepidine) isomers is its toxicological profile.

-

Mutagenicity: Ames tests (Salmonella typhimurium TA100) reveal that 3-methylquinoline is significantly less mutagenic than 4-methylquinoline. The 4-methyl position is more prone to forming reactive benzylic carbocations that can alkylate DNA.

-

Metabolism: The primary metabolic pathway for 3-methylquinoline is oxidation at the C2 position by aldehyde oxidase or CYP450 isoforms, yielding 3-methyl-2-quinolinone . This metabolite is generally stable and rapidly excreted, unlike the epoxide intermediates often formed by unsubstituted quinoline.

References

-

Synthesis of 3-methylquinoline via Skraup Reaction

- Source: PrepChem. "Synthesis of 6-methoxy-3-methyl-8-nitroquinoline."

-

URL:[Link]

-

Antimalarial Activity of Quinoline Derivatives

-

Friedländer Synthesis Methodology

-

Toxicology and Carcinogenicity of Methylquinolines

- Source: National Toxicology Program (NTP).

-

URL:[Link]

-

Metabolic Pathways of Methylquinolines

- Source: ResearchGate / Desulfobacterium indolicum study.

-

URL:[Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. US4283564A - Process for preparing methacrolein - Google Patents [patents.google.com]

- 4. jk-sci.com [jk-sci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicreactions.org [organicreactions.org]

Quinoline-6-Carbaldehyde: A Strategic Scaffold for Next-Generation Therapeutics

[1]

Executive Summary

The Quinoline-6-carbaldehyde (Q-6-CHO) scaffold represents a privileged pharmacophore in modern drug discovery.[1] Unlike its C2 and C3 isomers, the C6-position offers a unique vector for molecular extension that often projects into solvent-exposed regions of enzyme binding pockets, allowing for the modulation of pharmacokinetic properties without disrupting critical binding interactions at the quinoline core. This guide analyzes the synthetic accessibility, Structure-Activity Relationships (SAR), and therapeutic applications of Q-6-CHO, specifically within kinase inhibition (EGFR/VEGFR), antimicrobial Schiff bases, and antileishmanial agents.

Part 1: Chemical Architecture & Synthetic Accessibility

The Strategic Value of the C6 Position

In medicinal chemistry, the quinoline ring is a bioisostere of naphthalene and purine bases. The C6 position is electronically distinct; it is located on the benzenoid ring, para to the nitrogen atom (in a resonance sense, though separated by the ring junction). Functionalization here avoids the steric hindrance often found at C8 (peri-interaction) or C4/C5, making it an ideal "exit vector" for PROTAC linkers or solubilizing tails.

Synthetic Pathways

The synthesis of Q-6-CHO is most reliably achieved via the oxidation of 6-methylquinoline. Direct formylation (e.g., Vilsmeier-Haack) on the quinoline ring typically favors the electron-rich C3 position or requires specific activating groups. Therefore, the Selenium Dioxide (SeO₂) oxidation route is the industry standard for high-fidelity generation of the C6-aldehyde.

Visualization: Synthetic Divergence

The following diagram illustrates the central role of Q-6-CHO as a precursor for diverse bioactive libraries.

Figure 1: Synthetic divergence from the 6-methylquinoline precursor to key bioactive pharmacophores.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol 1: Regioselective Synthesis of Quinoline-6-carbaldehyde

Objective: To oxidize 6-methylquinoline to the corresponding aldehyde without over-oxidation to the carboxylic acid.

Reagents:

-

6-Methylquinoline (10 mmol)

-

Selenium Dioxide (SeO₂) (12 mmol)

-

1,4-Dioxane (50 mL)

-

Water (2 mL) – Critical for preventing polymer formation.

Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methylquinoline in 1,4-dioxane.

-

Addition: Add finely powdered SeO₂ and the water aliquot.

-

Reaction: Heat the mixture to reflux (101 °C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product spot will be more polar than the starting material but less polar than the acid byproduct.

-

Workup: Filter the hot solution through a Celite pad to remove metallic selenium (black precipitate).

-

Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in DCM, wash with sat. NaHCO₃ (to remove traces of quinoline-6-carboxylic acid), then brine.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Validation Check:

-

¹H NMR (CDCl₃): Look for the distinct aldehyde singlet at δ 10.1–10.2 ppm . The C2-H proton (adjacent to Nitrogen) typically appears as a doublet of doublets around δ 8.9 ppm.

Protocol 2: Synthesis of Antimicrobial Schiff Bases

Objective: Condensation of Q-6-CHO with a substituted aniline (e.g., 4-fluoroaniline) to generate an imine.

Methodology:

-

Dissolve Q-6-CHO (1.0 eq) and 4-fluoroaniline (1.0 eq) in absolute ethanol (10 mL/mmol).

-

Add 2–3 drops of Glacial Acetic Acid (Catalyst).

-

Reflux for 3–5 hours.

-

Self-Validation: Upon cooling, the Schiff base typically precipitates as a solid. Filter and wash with cold ethanol. If no precipitate forms, pour into ice water.

Part 3: Medicinal Chemistry & Structure-Activity Relationships (SAR)

The biological activity of Q-6-CHO derivatives is governed by the electronic modulation of the quinoline ring and the specific geometry of the C6-substituent.

Quantitative SAR Summary

The following table summarizes the shift in biological potency based on C6-functionalization compared to other positions.

| Target Class | Derivative Type | C6-Position Advantage | Potency (IC₅₀ / MIC) | Ref |

| Anticancer | Chalcones | Projects "Warhead" into hydrophobic pocket of EGFR | 0.14 µM (MCF-7) | [1, 2] |

| Antimicrobial | Hydrazones | Improved solubility & membrane permeability vs C2 isomers | 2–4 µg/mL (S. aureus) | [3] |

| Antileishmanial | Thiosemicarbazones | Chelating Nitrogen (N1) + C6-tail fits MetAP1 active site | 1.31 µM (LdMetAP1) | [4] |

| Kinase Inhib. | Urea/Amides | Avoids steric clash with ATP-binding hinge region | < 50 nM (c-Met) | [5] |

Mechanism of Action: Kinase Modulation

Many quinoline-6-carbaldehyde derivatives function as Type I or Type II kinase inhibitors. They compete with ATP for the binding site. The quinoline nitrogen (N1) often forms a critical hydrogen bond with the "hinge region" amino acids (e.g., Met793 in EGFR), while the C6-extension explores the solvent channel or the "gatekeeper" region.

Visualization: PI3K/Akt/mTOR Signaling Inhibition

Quinoline derivatives have shown efficacy in downregulating the PI3K/Akt pathway, a key driver in cancer proliferation.

Figure 2: Therapeutic intervention points of Quinoline-6-carbaldehyde derivatives within the PI3K/Akt proliferation pathway.

Part 4: Future Outlook

The Q-6-CHO scaffold is evolving beyond simple inhibition.

-

PROTACs: The C6 aldehyde provides a reactive handle for reductive amination to attach E3 ligase linkers, enabling the degradation of undruggable targets.

-

Molecular Glues: C6-styryl quinolines are being investigated for their ability to stabilize protein-protein interactions.

References

-

BenchChem. "The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis."[1] BenchChem Technical Guides, 2025.

-

Yadav, P., & Shah, K. "Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry."[2] Bioorganic Chemistry, 2021.[2][3]

-

Yousuf, S. K., et al. "Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1."[4] PubMed, 2020.

-

Musiol, R. "Structure-activity relationship of quinoline derivatives." MDPI Molecules, 2020.

-

Frontiers Pharmacology. "Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine." Frontiers in Pharmacology, 2021.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity and Synthetic Utility of 3-Methylquinoline-6-carbaldehyde Analogs

This guide provides an in-depth technical analysis of 3-methylquinoline-6-carbaldehyde and its analogs. Unlike the more common 2-chloroquinoline-3-carbaldehyde derivatives, this scaffold represents a specialized pharmacophore often utilized in high-value applications such as Targeted Protein Degradation (TPD) and Kinase Inhibition .

From Kinase Inhibition to Targeted Protein Degradation

Executive Summary & Scaffold Analysis

The 3-methylquinoline-6-carbaldehyde scaffold is a privileged intermediate in medicinal chemistry, distinct from its 3-carbaldehyde isomers. Its biological significance stems from two structural features:

-

3-Methyl Group: Provides a specific hydrophobic interaction vector, often filling the ATP-binding pocket of kinases (e.g., Wee1, EGFR) or increasing metabolic stability by blocking the 3-position from oxidation.

-

6-Formyl Group: Acts as a versatile "exit vector." In modern drug discovery, this aldehyde is rarely the endpoint; rather, it serves as the conjugation site for linkers in PROTACs (Proteolysis Targeting Chimeras) or Molecular Glues , particularly for recruiting E3 ligases like Cereblon (CRBN).

Primary Therapeutic Areas:

-

Oncology: Wee1 kinase degradation (G2/M checkpoint abrogation), EGFR/VEGFR inhibition.

-

Antimicrobial: Schiff base derivatives (DNA gyrase inhibition).

Synthetic Architecture

Accessing the 6-formyl position on a 3-methylquinoline core requires precision, as standard Vilsmeier-Haack conditions typically favor the 3-position. The most authoritative method, utilized in recent patent literature for Wee1 degraders, involves a Palladium-Catalyzed Carbonylative Coupling .

Diagram 1: Synthetic Pathway (Graphviz)

This workflow illustrates the transition from the bromo-precursor to the target aldehyde using isocyanide as a CO surrogate, avoiding toxic carbon monoxide gas.

Caption: Pd-catalyzed formylation using tert-butyl isocyanide as a CO surrogate to access the 6-position aldehyde.

Detailed Experimental Protocol: Pd-Catalyzed Formylation

Source Validation: Adapted from WO2024006881A1 (Wee1 Degrading Compounds).

Reagents:

-

6-Bromo-3-methylquinoline (1.0 equiv)

-

2-Isocyano-2-methylpropane (2.0 equiv)

-

Palladium(II) acetate (0.05 equiv)

-

1,2-Bis(diphenylphosphino)ethane (dppe) (0.06 equiv)

-

Potassium formate (2.0 equiv)

-

Solvent: DMSO (anhydrous)

Procedure:

-

Setup: In a flame-dried reaction vial, dissolve 6-bromo-3-methylquinoline (e.g., 450 mg) in anhydrous DMSO.

-

Catalyst Addition: Add Pd(OAc)₂ and dppe under an inert atmosphere (Nitrogen or Argon). Stir for 5 minutes to pre-form the catalyst complex.

-

Initiation: Add potassium formate (CO source/reductant) and 2-isocyano-2-methylpropane.

-

Reaction: Seal the vessel and heat to 80–100 °C for 3–6 hours. Monitor via LC-MS for the disappearance of the bromide.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash extensively with water (to remove DMSO) and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes as a pale yellow solid.

Biological Activity & Mechanism of Action[1][2]

A. Targeted Protein Degradation (High-Value Application)

The most potent application of 3-methylquinoline-6-carbaldehyde analogs is in the design of CELMoDs (Cereblon E3 Ligase Modulators) .

-

Target: Wee1 Kinase . Wee1 regulates the G2/M checkpoint. Inhibiting or degrading Wee1 forces cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe (synthetic lethality).

-

Mechanism: The quinoline core binds to the Wee1 ATP pocket. The 6-position aldehyde is converted into a linker (e.g., via reductive amination) that connects to a glutarimide moiety (Thalidomide analog). This "chimera" recruits the E3 ubiquitin ligase to Wee1, tagging it for proteasomal degradation.

Diagram 2: Mechanism of Action (Wee1 Degradation)

Caption: Mechanism of CELMoD/PROTAC action. The 3-methylquinoline acts as the target-binding warhead.

B. Classical Medicinal Chemistry (Schiff Bases)

Beyond degradation, the aldehyde itself is a precursor for Schiff bases (Hydrazones/Thiosemicarbazones) .

-

Antimicrobial Activity: Condensation of the 6-carbaldehyde with thiosemicarbazide yields ligands that chelate Cu(II) or Zn(II). These complexes intercalate into bacterial DNA or inhibit DNA gyrase.

-

Cytotoxicity: Analogs bearing a hydrazone linkage at the 6-position have shown IC50 values in the low micromolar range (1–10 µM) against MCF-7 (Breast) and A549 (Lung) cancer lines. The 3-methyl group enhances cellular permeability compared to the unsubstituted quinoline.

Quantitative Data Summary

The following table summarizes the activity profiles of analogs derived from the 3-methylquinoline-6-carbaldehyde scaffold.

| Analog Class | Modification at C-6 | Target / Mechanism | Potency / Outcome | Reference Context |

| CELMoD | Linker-Glutarimide | Wee1 Kinase (Degradation) | DC50 < 10 nM (Degradation Conc.) | High potency in p53-deficient tumors [1] |

| Schiff Base | Thiosemicarbazone | DNA Gyrase / Topo II | MIC: 16 µg/mL (MRSA) | Metal complexation enhances activity [2] |

| Hydrazone | Benzoylhydrazone | Tubulin / Apoptosis | IC50: 5.2 µM (MCF-7) | Antiproliferative via G2/M arrest [3] |

| Chalcone | Enone (via Claisen-Schmidt) | EGFR / VEGFR | IC50: ~50-80 nM | Dual kinase inhibition [4] |

References

-

Patent: Wee1 Degrading Compounds and Uses Thereof. WO2024006881A1. (2024).

-

Journal: Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules. (2020).[1][2][3][4]

-

Journal: Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. (Note: Structurally analogous 3-carbaldehyde data used for comparison).

-

Review: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs. RSC Advances. (2022).

-

Technical Data: The Enduring Significance of Quinoline-6-carbaldehyde. BenchChem Whitepaper.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

Quinoline-6-Carboxaldehyde Derivatives: A Technical Guide to Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among its many functionalized forms, quinoline-6-carboxaldehyde emerges as a particularly versatile intermediate, providing a reactive handle for the synthesis of a diverse library of derivatives.[3] This technical guide offers an in-depth exploration of quinoline-6-carboxaldehyde derivatives for researchers, scientists, and drug development professionals. We will examine efficient synthetic methodologies, delve into the primary mechanisms of action, and present compelling evidence for their therapeutic potential across oncology, infectious diseases, and inflammatory conditions. The guide consolidates preclinical data, details key experimental protocols, and provides a forward-looking perspective on the role of these compounds in next-generation drug discovery.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The Quinoline Core: Structure and Significance

Quinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring.[4][5] This nitrogen-containing bicyclic system is not merely a synthetic curiosity; it is a "privileged scaffold" frequently found in natural alkaloids and pharmacologically active substances.[6][7] Its structural rigidity, combined with the electronic properties conferred by the nitrogen atom, allows for diverse molecular interactions with biological targets.[8] The quinoline nucleus can be readily functionalized at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules.[5]

Historical Context and Therapeutic Milestones

First isolated from coal tar in 1834, quinoline's therapeutic journey began with the discovery of the antimalarial properties of quinine, an alkaloid from Cinchona bark.[2][7] This led to the development of synthetic quinoline-based antimalarials like chloroquine and mefloquine.[1][7] The therapeutic landscape of quinoline derivatives has since expanded dramatically to include antibacterial agents (e.g., ciprofloxacin), anticancer drugs (e.g., camptothecin, topotecan), and local anesthetics.[1][7]

The Role of Quinoline-6-Carboxaldehyde as a Key Intermediate

While various positions on the quinoline ring can be modified, the introduction of a carboxaldehyde group at the 6-position creates a pivotal synthetic intermediate.[3] The aldehyde functionality is a versatile chemical handle, readily participating in a wide range of chemical transformations such as condensations, reductive aminations, and oxidations. This allows for the systematic construction of diverse molecular libraries—including Schiff bases, chalcones, hydrazones, and other derivatives—each with the potential for unique biological activity.[9][10]

Synthesis and Chemical Functionalization

The accessibility of quinoline-6-carboxaldehyde is crucial for its use in drug discovery programs. The primary strategies for its synthesis involve the oxidation of a pre-existing methyl group or direct formylation of the quinoline ring.[3]

Core Synthesis: Oxidation of 6-Methylquinoline

A common and efficient method for preparing quinoline-6-carboxaldehyde is the selective oxidation of 6-methylquinoline. This approach leverages a commercially available starting material and can be achieved using various oxidizing agents.

Experimental Protocol: Catalytic Oxidation of 6-Methylquinoline

This protocol describes a general method for the air-based oxidation of 6-methylquinoline, a greener approach compared to stoichiometric heavy-metal oxidants.

-

Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add 6-methylquinoline (1.0 eq) and a suitable solvent (e.g., acetic acid).

-

Catalyst Addition: Introduce a catalytic amount of a transition metal catalyst (e.g., cobalt(II) acetate tetrahydrate) and a promoter (e.g., sodium bromide).

-

Reaction Initiation: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C).

-

Oxidation: Introduce a steady stream of air or pure oxygen into the reaction mixture via the gas inlet tube with vigorous stirring. The causality here is that the catalyst facilitates the transfer of oxygen from the gas phase to the methyl group, initiating the oxidation cascade.

-

Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to track the consumption of the starting material.

-

Work-up: Upon completion, cool the mixture to room temperature. Neutralize the acidic solvent with a saturated solution of sodium bicarbonate.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure quinoline-6-carboxaldehyde.[3]

Caption: Synthetic workflow for quinoline-6-carboxaldehyde and its derivatives.

Anticancer Potential: Mechanisms and Evidence

Quinoline derivatives are well-established as a promising class of anticancer agents, and those derived from the 6-carboxaldehyde scaffold are no exception.[6][8][11] Their activity spans multiple cancer types and involves several distinct mechanisms of action.

Key Mechanisms of Action

-

Kinase Inhibition: Many quinoline derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[8][12] Specific targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase, which are involved in cell proliferation, angiogenesis, and survival.[3][12]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[11][12] Some derivatives also inhibit topoisomerase enzymes, which are essential for managing DNA topology during cellular processes.[13][14] This mechanism is shared by clinically used drugs like topotecan.[15]

-

Induction of Apoptosis: A common outcome of the above mechanisms is the induction of programmed cell death, or apoptosis. By triggering cellular stress signals, these compounds can activate intrinsic or extrinsic apoptotic pathways, leading to the selective elimination of cancer cells.[15][16]

In Vitro Cytotoxicity Data

The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ of Reference (µM) | Source |

| Quinoline-Chalcone | 12e | MGC-803 (Gastric) | 1.38 | 5-Fu | 6.22 | [9] |

| HCT-116 (Colon) | 5.34 | 5-Fu | 10.4 | [9] | ||

| MCF-7 (Breast) | 5.21 | 5-Fu | 11.1 | [9] | ||

| 8-Methoxy-4-anilinoquinolines | 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 | [16] |

| BGC-823 (Gastric) | 4.65 | Gefitinib | 19.27 | [16] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the quinoline-6-carboxaldehyde derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours). This duration allows the compounds to exert their cytotoxic or cytostatic effects.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Generalized apoptotic pathways induced by cytotoxic quinoline derivatives.[16]

Antimicrobial Applications

Beyond oncology, quinoline derivatives have a storied history as antimicrobial agents.[17][18] The functional diversity achievable from the quinoline-6-carboxaldehyde scaffold makes it a valuable starting point for developing novel antibacterial and antifungal compounds.[4][19]

Antibacterial and Antifungal Efficacy

Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[4][18] Antifungal activity has also been reported against species like Aspergillus niger and Candida albicans.[18] The mechanism often involves the inhibition of essential bacterial enzymes, such as peptide deformylase (PDF), or disruption of the fungal cell wall.[18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for its determination.[10]

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This self-validating system is clear: growth indicates the compound is ineffective at that concentration, while clarity indicates inhibition.

Anti-inflammatory and Analgesic Properties

The quinoline scaffold is also associated with significant anti-inflammatory and analgesic activities.[20][21] Derivatives have been shown to be effective in preclinical models of inflammation and pain.[22][23]

Evidence from Preclinical Models

In the carrageenan-induced rat paw edema model, a classic test for acute inflammation, several quinoline carboxamide derivatives have demonstrated a reduction in paw swelling comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[20][22] This suggests a potential mechanism involving the inhibition of inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay evaluates the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation.

-

Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) to the laboratory environment for at least one week.

-

Compound Administration: Administer the test compound or vehicle control to the animals via an appropriate route (e.g., oral gavage) at a predetermined time before the inflammatory insult. A standard reference drug (e.g., diclofenac) is used as a positive control.

-

Inflammation Induction: Inject a small volume of carrageenan solution (a phlogistic agent) into the sub-plantar region of the right hind paw of each animal. This injection reliably induces a localized, acute inflammatory response.

-

Paw Volume Measurement: Measure the volume of the injected paw at baseline (before injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.

Future Directions and Drug Development

The therapeutic potential of quinoline-6-carboxaldehyde derivatives is vast, but translating this potential into clinical candidates requires a strategic approach.

-

Structure-Activity Relationship (SAR): Systematic modification of the derivatives and correlation with biological activity will continue to provide critical insights. For example, understanding which substituents on a chalcone or hydrazone derivative enhance anticancer potency versus antimicrobial activity is key to designing more selective agents.

-

Pharmacokinetic Optimization: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial. Modifications to the core structure can improve solubility, metabolic stability, and bioavailability, which are often challenges for planar aromatic systems.

-

Toxicity and Selectivity: A major hurdle in drug development is ensuring selectivity for the target (e.g., cancer cells or microbes) over host cells. Future work must focus on designing derivatives with a wide therapeutic window and minimal off-target effects.

Conclusion

Quinoline-6-carboxaldehyde is a high-value scaffold that serves as a gateway to a rich and diverse chemical space. The derivatives synthesized from this intermediate have demonstrated significant therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents. Their multifaceted mechanisms of action, from kinase inhibition to DNA intercalation, underscore their versatility. By leveraging the established synthetic routes and robust screening protocols outlined in this guide, researchers are well-equipped to further explore, optimize, and advance this promising class of compounds in the ongoing quest for novel and effective medicines.

References

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoh7hXFmHer4fcPZ6SICS3TVKrz_eKHbTz8FIvMGms11kjPb7kpI-dLOti296O7nhtPReNpMa06D8iVGn8NXVxZX4_z_u9fdc4jHe3gksExpMH3ClPFGmA3evQAPP86l4canSMpTFw4Dac-JeZl66LfpOqQJE=]

- Comprehensive review on current developments of quinoline-based anticancer agents. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1P2_LoAJd0b8PHCIX8CJRXFnxVbKMUq3D7b3gfQCBij6czGBpgUCqcMu6l13OMammoybZVaZTBlgsXOzFYOfYWi0jZoRLUFEiwc76O8PuY8zifFH61uT8EDOR3tpJ8_jpnWp_twdwI1S1Z04HBOknbpDPqVbwkKfsLHY95WY0r4hXMCzGZLFEHneokvUU00eeFYNKLVa6rLe-SfYLLheqPAU=]

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGByNAX-ZZvwslhM3P1ErEP5mJzwky9cuJHUN9eAIaEIokhoo9JlFSzgPIFMPHLRJGl8twUhHTACjAjV9vO1DSLp1X3CDfg-h-atfFrEMbgE6USYe98CgNsZpZTSQ34eUyjpA_Grc7VQDYMUQ==]

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). (Source: rsc.org) [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/d5ra00534e]

- (PDF) Anticancer Activity of Quinoline Derivatives; An Overview - Academia.edu. (Source: academia.edu) [URL: https://www.academia.

- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW3SZ4he--S_KU3CyTWSCsABGmVBq0qJ_norhm1yhR_D-Hkh6EClzWiEy9FBhkso7CdUwHORIjBGzAhq8iYqUx_dcELmcO3C7fEvhiw5Bcqa61Q90bSljRrCrTGq75HeAuJV0=]

- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENGjvXAteFCD155O-E1hzfsD7IBMR49QWA63YW2jmK1xJIIdkZlCflN87N3HvbdWrV5T2Uy7sGgdOQ9EsHBfyALeGZzTtIMYuiwRvRkF0ZtaNpf0wmtllu0SZRzV9LKH8_X_kpa5KPXVGA9hDCFd2Aow==]

- The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis - Benchchem. (Source: benchchem.com) [URL: https://www.benchchem.com/blog/the-enduring-significance-of-quinoline-6-carbaldehyde-a-deep-dive-into-its-discovery-and-synthesis/]

- Synthesis and in Vivo Evaluation of Novel Quinoline Derivatives as Phosphodiesterase 10A Inhibitors - J-Stage. (Source: jstage.jst.go.jp) [URL: https://www.jstage.jst.go.jp/article/cpb/65/1/65_c16-00628/_html/-char/en]

- Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates - Allied Academies. (Source: alliedacademies.org) [URL: https://www.alliedacademies.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (Source: pubmed.ncbi.nlm.nih.gov) [URL: https://pubmed.ncbi.nlm.nih.gov/37477261/]

- Review on recent development of quinoline for anticancer activities. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3GYjkoDcmsJ53ofampgGjfLEZBesCbT68K7h2THkBHTzoRU3gEGc2y7f8hxPFbwjzz9O0hIhN_K4YKE4wTHll_lrie4q3UdQ-89o-J8VE1KovGvGrfuaxY5m5f4i_np_T9UmEGFVaMQMEFO0KNkQN67ka2M9VluQfg7Jfx1iNulpZH1ePmK0WvYyITDepPLgtu8iy]

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (Source: pubmed.ncbi.nlm.nih.gov) [URL: https://pubmed.ncbi.nlm.nih.gov/39412122/]

- Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0skrp1y5ppwbVRjuWCcds3OAL6LDPiIRkOK1XHCxzCWrps4W5vCASKc8PbCzkbaFAJVdX-YLZ_frxPbKi9ifEhTI5hQZ8G_RLclicpkVA6Zma93NNqB6ChX29Qvt_jmV4FrXrlmuqFLGj5rlfmmBPn0VdNY8L]

- New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNTqIgJWAu0s1Ytcnl6WrlItp-tOdBxNu2INZjLvpdKa-yTpj6R-zhFFmBitMpzQYWIR0UDosQeCvDgr5v4ki-GyhpPDz7PpjGVXOCMImiekpRQaEV98QGxwAOt2Sls_jflr7bmdO0edkpxA_73JOs7IDy4zYgRrP2wMIYpOmxjJhp55yCCD3W]

- Navigating the Cytotoxic Landscape of Quinoline-Carbaldehyde Derivatives: A Comparative Analysis - Benchchem. (Source: benchchem.com) [URL: https://www.benchchem.

- Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. (Source: mdpi.com) [URL: https://www.mdpi.com/2624-8549/4/4/52]

- Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed. (Source: pubmed.ncbi.nlm.nih.gov) [URL: https://pubmed.ncbi.nlm.nih.gov/31759728/]

- (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors - ResearchGate. (Source: researchgate.net) [URL: https://www.researchgate.net/publication/391482121_Quinoline-6-Carboxylic_Acid_Derivatives_A_New_Class_of_Potent_Ectonucleotidase_Inhibitors]

- Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Request PDF - ResearchGate. (Source: researchgate.net) [URL: https://www.researchgate.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (Source: iipseries.org) [URL: https://iipseries.org/journals/ijcst/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/]

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (Source: biointerfaceresearch.com) [URL: https://biointerfaceresearch.com/wp-content/uploads/2021/11/20695837.2022.12.1.0101.pdf]

- Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (Source: ncbi.nlm.nih.gov) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6694939/]

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. (Source: ncbi.nlm.nih.gov) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9374028/]

- In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - MDPI. (Source: mdpi.com) [URL: https://www.mdpi.com/2079-6382/14/4/339]

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - ResearchGate. (Source: researchgate.net) [URL: https://www.researchgate.

- Quinoline and their Derivatives as Anti-Inflammatory Agents - Bentham Science Publisher. (Source: benthamscience.com) [URL: https://www.benthamscience.com/abstract/20240123131751-2024-25-1]

- In Vitro and In Silico Studies of Quinoline-2-Carbaldehyde Hydrazone Derivatives as Potent Antimicrobial Agents - Taylor & Francis. (Source: tandfonline.com) [URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2020.1818160]

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. (Source: frontiersin.org) [URL: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.959920/full]

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (Source: pubs.acs.org) [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01758]

- Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (Source: ijfmr.com) [URL: https://www.ijfmr.com/papers/2025/6/250661065.pdf]

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review | Journal of Drug Delivery and Therapeutics. (Source: jddtonline.info) [URL: https://jddtonline.info/index.php/jddt/article/view/5431]

- In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed. (Source: pubmed.ncbi.nlm.nih.gov) [URL: https://pubmed.ncbi.nlm.nih.gov/40298471/]

- Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition - International Journal of Pharmaceutical and Phytopharmacological Research. (Source: eijppr.com) [URL: https://www.eijppr.com/index.php/eijppr/article/download/23/19]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. jddtonline.info [jddtonline.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 12. ijmphs.com [ijmphs.com]

- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 14. (PDF) Anticancer Activity of Quinoline Derivatives; An Overview [academia.edu]

- 15. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. apjhs.com [apjhs.com]

- 18. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. alliedacademies.org [alliedacademies.org]

- 21. eurekaselect.com [eurekaselect.com]

- 22. benthamdirect.com [benthamdirect.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Selective Synthesis of 3-Methylquinoline-6-carbaldehyde

[1][2]

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarial, antibacterial, and anticancer therapeutics. 3-Methylquinoline-6-carbaldehyde is a critical intermediate for fragment-based drug discovery, allowing for divergent synthesis at the C6 position while maintaining the steric and lipophilic properties of the C3-methyl group.[1]

This Application Note details the regioselective synthesis of 3-methylquinoline-6-carbaldehyde from 3,6-dimethylquinoline. The core challenge addressed is the chemoselective differentiation between two methyl groups: one located on the electron-deficient pyridine ring (C3) and one on the carbocyclic benzene ring (C6).

Key Technical Achievements

Retrosynthetic Logic & Mechanistic Insight

The Selectivity Challenge

The starting material, 3,6-dimethylquinoline, possesses two distinct methyl groups.[1] Successful synthesis requires an oxidant that discriminates based on the electronic environment of the aromatic ring.

| Position | Electronic Environment | Reactivity Profile |

| C6-Methyl | Attached to the carbocyclic (benzene) ring.[1] | Benzylic. Electronically similar to toluene. Moderate electron density allows for radical abstraction and electrophilic attack. |

| C3-Methyl | Attached to the heterocyclic (pyridine) ring.[2] | Deactivated. The nitrogen atom withdraws electron density via induction and resonance, destabilizing the development of positive charge or radical character at the C3-benzylic position. |

| C2/C4-Methyl | Attached to pyridine ring (ortho/para).[1] | Highly Activated. (Not present here, but noted for comparison). These positions are activated by resonance with the nitrogen, allowing enamine-like reactivity.[1] |

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the two sites.

Figure 1: Kinetic pathway analysis showing the preferential oxidation of the C6-methyl group due to benzylic stabilization.[1]

Experimental Protocol: SeO₂ Oxidation

This protocol utilizes Selenium Dioxide (SeO₂), a reagent renowned for the selective oxidation of activated methyl/methylene groups to carbonyls. While SeO₂ is often used for 2- or 4-methylquinolines, it is equally effective for 6-methylquinolines due to the benzylic nature of the C6 position.[1]

Materials & Reagents[1][2][3][4][5]

-

Substrate: 3,6-Dimethylquinoline (1.0 eq)

-

Oxidant: Selenium Dioxide (SeO₂) (1.2 - 1.5 eq)[1]

-

Solvent: 1,4-Dioxane (wet) or Xylene.[1] Note: The presence of small amounts of water helps prevent over-oxidation and facilitates the hydrolysis of the intermediate selenite ester.

-

Apparatus: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.[1]

Step-by-Step Procedure

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dimethylquinoline (1.57 g, 10 mmol) in 1,4-dioxane (40 mL).

-

Reagent Addition: Add Selenium Dioxide (1.33 g, 12 mmol) and water (1 mL) to the solution.

-

Critical Insight: SeO₂ is toxic. Handle in a fume hood. The addition of water is crucial to facilitate the final hydrolysis step of the reaction mechanism.

-

-

Reaction: Heat the mixture to reflux (101 °C) with vigorous stirring.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the black precipitate (Selenium metal) through a pad of Celite. Wash the pad with EtOAc (3 x 20 mL).

-

Concentrate the filtrate under reduced pressure to remove dioxane.

-

-

Purification:

-

Dissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to remove any traces of selenious acid or carboxylic acid byproducts.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.[1]

-

Flash Chromatography: Purify using a gradient of Hexanes/EtOAc (0% to 40%).

-

-

Yield: Expected yield is 55–70% as a light yellow solid.

Analytical Validation (Self-Validating System)[1]

| Technique | Observation | Interpretation |

| ¹H NMR | Singlet at δ ~10.1 ppm (1H) | Confirms presence of Aldehyde (-CHO).[1] |

| ¹H NMR | Singlet at δ ~2.5 ppm (3H) | Confirms retention of one Methyl group. |

| NOESY | Correlation between Methyl (2.5 ppm) and C4-H | Confirms the remaining methyl is at C3 , not C6.[1] |

| LC-MS | [M+H]⁺ = 172.07 | Matches formula C₁₁H₉NO.[1] |

Alternative Protocol: Radical Bromination (Validation Route)

If SeO₂ traces are a concern for downstream biological assays, the Wohl-Ziegler Bromination followed by Sommelet reaction is a viable alternative.[1] This route relies on the stability of the benzyl radical.

Workflow Diagram

Figure 2: Alternative synthesis via radical bromination. The radical stability at C6 (benzylic) vs C3 (pyridyl) dictates the regioselectivity.

Protocol Summary

-

Bromination: Reflux 3,6-dimethylquinoline with N-Bromosuccinimide (NBS) and AIBN in CCl₄. The C6-methyl is brominated preferentially due to the higher stability of the benzylic radical compared to the C3-radical on the electron-poor pyridine ring.

-

Sommelet Reaction: Treat the crude bromide with Hexamethylenetetramine (HMTA) in refluxing ethanol/water, followed by acid hydrolysis to release the aldehyde.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old SeO₂ reagent (hydrated).[1] | Use freshly sublimed SeO₂ or increase equivalents to 2.0. |

| Over-oxidation (Acid formation) | Reaction time too long or too much water. | Stop reaction immediately upon consumption of SM. Use strict 4-8h monitoring. |

| Poor Selectivity (C3 oxidation) | Temperature too high (>140°C). | Maintain reflux at 100-110°C (Dioxane or Toluene).[1] Avoid high-boiling solvents like dichlorobenzene.[1] |

| Selenium Contamination | Incomplete filtration. | Wash organic layer with aqueous sodium thiosulfate or use a thiol-scavenging resin.[1] |

References

-

General Reactivity of Methylquinolines

- Title: "Oxidation of 6-Methylquinoline to Quinoline-6-carbaldehyde"

-

Source: BenchChem Application Notes[1]

-

SeO₂ Oxidation Mechanism

- Title: "Selenium Dioxide Oxid

-

Source: Organic Reactions (Wiley)[1]

- Context: Establishes the preference for activated/benzylic methyl oxid

-

Selectivity in Heterocycles

-

Analogous Synthesis

Application Note: Vilsmeier-Haack Reaction Conditions for Quinoline Derivatives

Executive Summary

The Vilsmeier-Haack (VH) reaction is a cornerstone methodology in quinoline chemistry, serving two distinct strategic purposes: the construction of the quinoline core (Meth-Cohn synthesis) and the functionalization of existing electron-rich quinoline scaffolds. This guide provides optimized protocols for both pathways, addressing the specific electronic challenges posed by the electron-deficient pyridine ring of the quinoline system.

Critical to success is the management of the Vilsmeier reagent (chloroiminium ion), generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl

Mechanistic Principles & Strategic Pathways

The reactivity of quinoline in VH reactions depends entirely on the substrate's electronic state.

-

Pathway A: Ring Construction (Meth-Cohn Synthesis).

-

Substrate: Acetanilides (N-arylacetamides).

-

Mechanism: The Vilsmeier reagent attacks the amide carbonyl, followed by an intramolecular electrophilic attack on the aromatic ring. This cyclization-formylation sequence yields 2-chloro-3-formylquinolines .[1]

-

Utility: Access to highly functionalized quinolines from simple anilines.

-

-

Pathway B: Ring Functionalization (Direct Formylation).

-

Substrate: Activated Quinolines (e.g., 8-hydroxyquinoline, 4-aminoquinoline).

-

Mechanism: Standard Electrophilic Aromatic Substitution (EAS).

-

Constraint: Unsubstituted quinoline is too electron-deficient for VH. A strong Electron Donating Group (EDG) is required to activate the ring, typically directing formylation to the C-5 or C-7 position (for 8-HQ).[2]

-

Mechanistic Pathway Diagram

Caption: Dual pathways for Vilsmeier-Haack reactivity in quinoline synthesis. Pathway A constructs the ring; Pathway B functionalizes it.

Critical Process Parameters

The following parameters are derived from comparative analysis of standard protocols (e.g., J. Chem. Soc., Perkin Trans. 1, Org.[3][4] Process Res. Dev.).

| Parameter | Meth-Cohn (Ring Synthesis) | Direct Formylation (Functionalization) |

| Stoichiometry (POCl | High Excess (3.0 – 12.0 equiv) | Moderate Excess (1.5 – 3.0 equiv) |

| Stoichiometry (DMF) | Excess (Solvent & Reagent) | Excess (Solvent & Reagent) |

| Temperature (Addition) | 0 – 5 °C (Critical) | 0 – 5 °C (Critical) |

| Temperature (Reaction) | 75 – 95 °C | 60 – 80 °C |

| Reaction Time | 4 – 16 Hours | 2 – 6 Hours |

| Quenching | Reverse Quench (Ice/NaOAc) | Reverse Quench (Ice/NaHCO |

| Key Intermediate | Vinyl chloride / Iminium | Aryl-iminium salt |

Experimental Protocols

Protocol A: Meth-Cohn Synthesis of 2-Chloro-3-formylquinoline

Target: Construction of the quinoline core from acetanilide.

Reagents:

-

Acetanilide (10 mmol)

-

DMF (Dry, 50 mmol, 5 equiv)

-

POCl

(70-120 mmol, 7-12 equiv) – Note: Excess POCl

Procedure:

-

Reagent Formation: Charge a flame-dried round-bottom flask with dry DMF. Cool to 0°C under an inert atmosphere (N

or Ar). -

Addition: Add POCl

dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: The reaction is exothermic.[3] Maintain internal temperature < 5°C. Stir for an additional 15 minutes to form the Vilsmeier salt (white/yellow precipitate may form). -

Substrate Addition: Add the acetanilide (solid or dissolved in minimal DMF) to the Vilsmeier reagent at 0-5°C.

-

Cyclization: Allow the mixture to warm to room temperature, then heat to 85°C .

-

Checkpoint: Gas evolution (HCl) will be observed. Monitor by TLC until the acetanilide is consumed (typically 4–12 hours).

-

-

Quenching (Critical): See Section 5 (Safety). Pour the reaction mixture slowly onto crushed ice/water (approx. 10x volume) with vigorous stirring.

-

Isolation: Stir the aqueous slurry for 30 minutes to ensure complete hydrolysis of the iminium salt. The product, 2-chloro-3-formylquinoline, typically precipitates as a yellow solid. Filter, wash with water, and recrystallize from ethyl acetate or acetonitrile.

Protocol B: C-5 Formylation of 8-Hydroxyquinoline

Target: Functionalization of an electron-rich quinoline.

Reagents:

-

8-Hydroxyquinoline (10 mmol)

-

DMF (5 mL)

-

POCl

(15 mmol, 1.5 equiv)

Procedure:

-

Protection (Optional but Recommended): While free -OH can be used, protecting the phenol (e.g., as an acetate or methyl ether) often improves yields by preventing O-formylation side reactions. If using free 8-HQ, expect some O-formylated byproducts that hydrolyze during workup.

-

Vilsmeier Reagent: In a separate flask, add POCl

to DMF at 0°C. Stir for 20 mins. -

Reaction: Add the quinoline substrate dropwise to the reagent at 0°C.

-

Heating: Warm to room temperature, then heat to 60-70°C for 3-5 hours.

-

Workup: Perform a Reverse Quench into saturated NaHCO

solution (to neutralize the phenol and the acid).-

Note: Adjust pH to ~7. Extract with Dichloromethane (DCM).

-

-

Purification: Silica gel chromatography (Hexane/EtOAc) is usually required to separate the C-5 isomer (major) from C-7 traces.

Safety & Troubleshooting (Self-Validating Systems)

The "Reverse Quench" Protocol

The most common cause of accidents in VH reactions is the quenching step. POCl

Incorrect Method: Adding water TO the reaction mixture. Correct Method (Reverse Quench): Adding the reaction mixture TO the water/ice.[3][4]

Workflow Diagram: Safe Quenching

Caption: Mandatory Reverse Quench protocol to prevent thermal runaway during POCl3 hydrolysis.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (Meth-Cohn) | Incomplete cyclization | Increase POCl |

| Charring / Tarry Product | Exotherm during addition | Strictly control T < 5°C during POCl |

| No Reaction (Direct Formylation) | Deactivated Ring | Substrate must have EDG (OH, OR, NR |

| Delayed Exotherm | Accumulation of intermediates | Ensure "Aging" step in quenching; do not rush the hydrolysis.[3] |

References

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction (Review).[5][6][7][8][9] Comprehensive Organic Synthesis.

-

Meth-Cohn, O., et al. (1981). A Versatile Synthesis of Quinolines and Related Fused Pyridines.[8] Journal of the Chemical Society, Perkin Transactions 1.

-

BenchChem Technical Support. (2025). Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.

-

Organic Chemistry Portal. (2024).

-

Rajanna, K. C., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent.[9] International Journal of Chemical Studies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. aml.iaamonline.org [aml.iaamonline.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. chemijournal.com [chemijournal.com]

Application Note: Reductive Amination Protocols for 3-Methylquinoline-6-carbaldehyde

This Application Note is designed for medicinal chemists and process scientists optimizing the incorporation of the 3-methylquinoline-6-carbaldehyde scaffold into drug candidates. This moiety is a critical pharmacophore in Type I and II kinase inhibitors (e.g., c-Met, VEGFR) and antimalarial agents.

The following protocols prioritize chemo-selectivity, yield, and operational simplicity, addressing the specific electronic properties of the electron-deficient quinoline ring which can complicate standard reductive amination procedures.

Introduction & Chemical Context

3-Methylquinoline-6-carbaldehyde represents a strategic building block in the synthesis of small-molecule inhibitors. The quinoline nitrogen renders the ring system electron-deficient, which increases the electrophilicity of the C6-aldehyde compared to a standard benzaldehyde. However, the basicity of the quinoline nitrogen (

Key Challenges

-

Quinoline Basicity: The heterocyclic nitrogen can sequester protons intended to catalyze imine formation, stalling the reaction.

-

Over-Reduction: The electron-deficient nature of the quinoline ring makes the aldehyde highly reactive, posing a risk of direct reduction to the alcohol (3-methylquinolin-6-yl)methanol if the imine formation is slow.

-

Regioselectivity: In catalytic hydrogenation protocols, the quinoline ring itself is susceptible to reduction (to 1,2,3,4-tetrahydroquinoline). Hydride reagents are preferred to maintain aromaticity.

Reaction Mechanism & Pathway Analysis

The reductive amination proceeds via a stepwise condensation-reduction sequence. Understanding the equilibrium between the carbinolamine and the iminium ion is critical for selecting the correct reducing agent.

Figure 1: Mechanistic pathway of reductive amination highlighting the critical imine/iminium equilibrium.

Experimental Protocols

Protocol A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Best for: Primary and non-hindered secondary amines. Mechanism: STAB (Sodium Triacetoxyborohydride) is mild and reacts faster with the protonated imine than the aldehyde, minimizing alcohol side products.

Materials:

-

3-Methylquinoline-6-carbaldehyde (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under

, dissolve 3-Methylquinoline-6-carbaldehyde (1.0 mmol) in DCE (5 mL, 0.2 M). -

Imine Formation: Add the amine (1.1 mmol).

-

Expert Tip: If the amine is a hydrochloride salt, add 1.1 equiv of TEA or DIPEA to liberate the free base.

-

-

Acid Activation: Add Glacial Acetic Acid (1.0 - 2.0 mmol).

-

Note: The acid is crucial here to protonate the imine and buffer the basic quinoline nitrogen.

-

-

Mixing: Stir at Room Temperature (RT) for 30–60 minutes to ensure imine equilibrium.

-

Reduction: Add STAB (1.4 mmol) in one portion. The reaction may effervesce slightly.

-

Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass: M+1) or TLC.

-